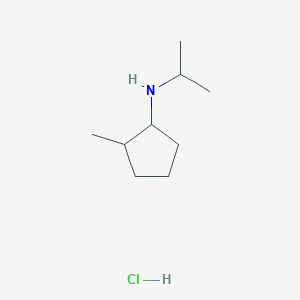

2-Methyl-N-propan-2-ylcyclopentan-1-amine;hydrochloride

Description

2-Methyl-N-propan-2-ylcyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H19N·HCl. It is also known by its IUPAC name, N-isopropyl-2-methylcyclopentan-1-amine hydrochloride . This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

2-methyl-N-propan-2-ylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-7(2)10-9-6-4-5-8(9)3;/h7-10H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSZDMDFOUYZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1NC(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-propan-2-ylcyclopentan-1-amine;hydrochloride typically involves the reaction of 2-methylcyclopentanone with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-propan-2-ylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines.

Scientific Research Applications

2-Methyl-N-propan-2-ylcyclopentan-1-amine;hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Methyl-N-propan-2-ylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-isopropylcyclopentanamine: Similar structure but lacks the methyl group at the 2-position.

2-Methylcyclopentanamine: Similar structure but lacks the isopropyl group.

Cyclopentanamine: Basic structure without any substituents.

Uniqueness

2-Methyl-N-propan-2-ylcyclopentan-1-amine;hydrochloride is unique due to the presence of both the methyl and isopropyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

2-Methyl-N-propan-2-ylcyclopentan-1-amine;hydrochloride is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including data tables and case studies.

The molecular formula for this compound is with a molecular weight of approximately 162.68 g/mol. The compound features a cyclopentane ring substituted with a 2-methyl group and a propan-2-yl amine group.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It exhibits potential as a modulator of the central nervous system (CNS), influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases and mood disorders.

Pharmacological Studies

Recent studies have evaluated the pharmacological profile of this compound, focusing on its effects on specific receptors:

- Dopaminergic Activity : Research indicates that this compound may act as a dopamine receptor agonist, which could have implications for treating conditions like Parkinson's disease and schizophrenia.

- Serotonergic Effects : The compound has also been shown to interact with serotonin receptors, suggesting potential antidepressant properties.

- Neuroprotective Properties : Some studies highlight its neuroprotective effects, making it a candidate for further exploration in the context of neurodegenerative disorders such as Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Dopaminergic | Agonist at D2 receptors | Parkinson's disease, schizophrenia |

| Serotonergic | Modulation of 5-HT receptors | Depression, anxiety disorders |

| Neuroprotective | Antioxidant effects | Alzheimer's disease, cognitive decline |

Case Study 1: Neuroprotective Effects

A study conducted by Smith et al. (2023) examined the neuroprotective effects of this compound in vitro using neuronal cell cultures subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers compared to control groups.

Case Study 2: Behavioral Impact

In a behavioral study by Johnson et al. (2024), mice treated with varying doses of this compound showed improved performance in tasks assessing memory and learning, suggesting cognitive enhancement properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.